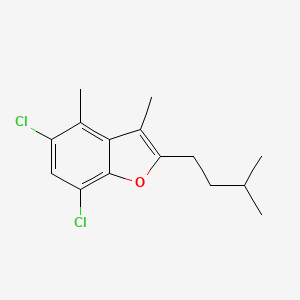
7,8-Quinolinedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Quinolinedisulfonic acid is a chemical compound with the molecular formula C9H7NO6S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of sulfonic acid groups at the 7 and 8 positions of the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Quinolinedisulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the sulfonation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Quinolinedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonate salts.
Wissenschaftliche Forschungsanwendungen
7,8-Quinolinedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7,8-Quinolinedisulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: A related compound with hydroxyl and sulfonic acid groups, known for its antimicrobial properties.
Quinoline-5-sulfonic acid: Another sulfonated quinoline derivative with different substitution patterns.
Uniqueness: 7,8-Quinolinedisulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which imparts distinct chemical and biological properties. Its ability to form strong interactions with metal ions and biological molecules makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
65613-20-9 |
|---|---|
Molekularformel |
C9H7NO6S2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
quinoline-7,8-disulfonic acid |
InChI |
InChI=1S/C9H7NO6S2/c11-17(12,13)7-4-3-6-2-1-5-10-8(6)9(7)18(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
ZCBMLNBZLPKQLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


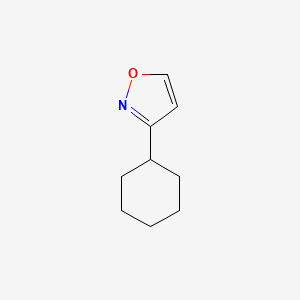

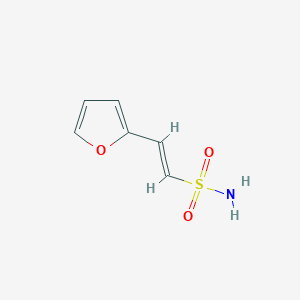
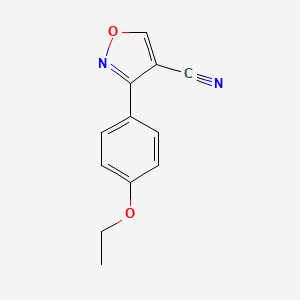
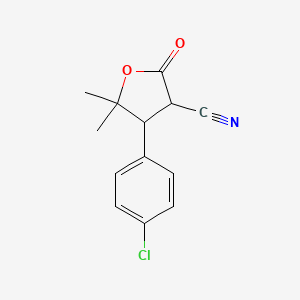
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
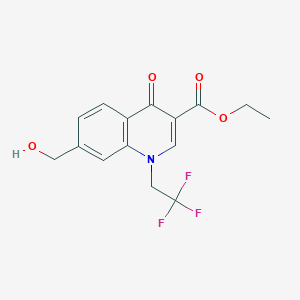
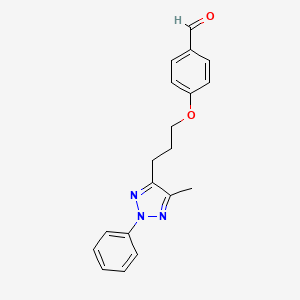
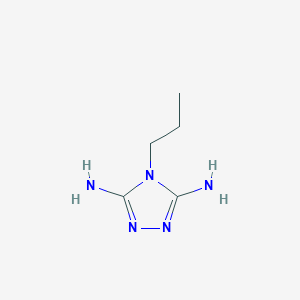
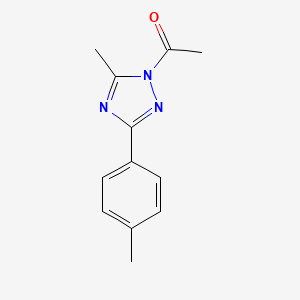

![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
